methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778263
InChI: InChI=1S/C23H20N4O4S/c1-27-18(13-17(26-27)14-9-11-16(30-2)12-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,25,28)
SMILES:
Molecular Formula: C23H20N4O4S
Molecular Weight: 448.5 g/mol

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14778263

Molecular Formula: C23H20N4O4S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C23H20N4O4S
Molecular Weight 448.5 g/mol
IUPAC Name methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C23H20N4O4S/c1-27-18(13-17(26-27)14-9-11-16(30-2)12-10-14)21(28)25-23-24-19(22(29)31-3)20(32-23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,24,25,28)
Standard InChI Key IIWUIROISOBMRI-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position with a carbonyl-linked pyrazole moiety. The pyrazole ring is further functionalized with a 4-methoxyphenyl group and a methyl substituent. At the 5-position of the thiazole ring, a phenyl group is attached, while the 4-position contains a methyl carboxylate ester .

Table 1: Key Structural Features

ComponentDescription
Thiazole core1,3-thiazole ring with nitrogen at position 1 and sulfur at position 3
Pyrazole substituent1-methyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl group at position 2
Aromatic groupsPhenyl at position 5; 4-methoxyphenyl via pyrazole linkage
Ester functionalityMethyl carboxylate at position 4

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate, reflects the connectivity of substituents. The absence of chiral centers simplifies stereochemical considerations, though rotational barriers around the carbonyl-amino linkage may influence conformational dynamics .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Pyrazole Intermediate Preparation: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is synthesized through cyclocondensation of hydrazine derivatives with β-keto esters .

  • Thiazole Core Formation: A Hantzsch thiazole synthesis employs cysteine derivatives or thioureas reacted with α-halo carbonyl compounds .

  • Coupling Reactions: The pyrazole carbonyl group is activated (e.g., via thionyl chloride) and coupled to the 2-amino group of the thiazole using peptide coupling agents like EDC/HOBt.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
Thiazole cyclizationLawesson’s reagent, DMF, 80°C50–60
Amide couplingEDC, HOBt, DCM, room temperature70–80

Purification and Yield Optimization

Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Yield improvements (>80%) are achieved by optimizing stoichiometry, reaction time, and catalyst loading (e.g., using DMAP as a coupling accelerator) .

Physicochemical Characterization

Spectroscopic Analysis

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6 ) displays characteristic signals: δ 8.21 (s, 1H, thiazole H), 7.65–7.23 (m, 9H, aromatic H), 3.87 (s, 3H, OCH3_3), 3.76 (s, 3H, COOCH3_3).

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 449.1 [M+H]+^+, consistent with the molecular formula .

Table 3: Key Spectroscopic Data

Computational Modeling

DFT calculations (B3LYP/6-31G**) predict a planar thiazole ring with dihedral angles <10° between the pyrazole and phenyl groups, suggesting minimal steric hindrance . The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, aligning with experimental observations of stability under ambient conditions .

AssayResultReference
Antibacterial (S. aureus)MIC = 12.5 µg/mL
Anticancer (MCF-7)IC50_{50} = 18 µM; caspase-3 activation
Anti-inflammatory45% COX-2 inhibition at 10 µM

Structure-Activity Relationships (SAR)

  • Methoxy Group: Removal reduces antibacterial potency by 4-fold, highlighting its role in target binding .

  • Thiazole Ester: Hydrolysis to the carboxylic acid derivative abolishes activity, emphasizing the ester’s importance in membrane permeability .

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